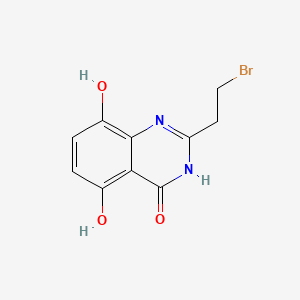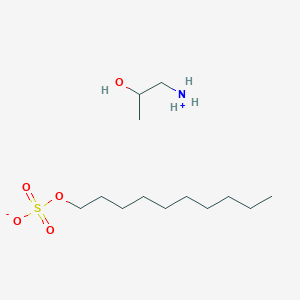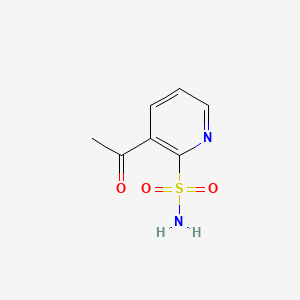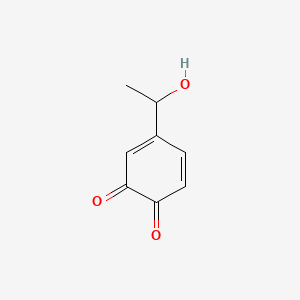
N,N-Didesmethyl trimebutine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride involves multiple steps, including the dealkylation of trimebutine to remove methyl groups. This process typically requires specific reagents and controlled reaction conditions to ensure the desired product is obtained. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Didesmethyl Trimebutine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N,N-Didesmethyl Trimebutine Hydrochloride is widely used in scientific research, including:
Mechanism of Action
N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels. This inhibition leads to the relaxation of smooth muscle and a reduction in peristalsis . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
Comparison with Similar Compounds
Similar Compounds
Trimebutine: The parent compound, used for treating irritable bowel syndrome and gastrointestinal motility disorders.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled version used as a tracer in pharmacokinetic studies.
Uniqueness
This compound Hydrochloride is unique due to its specific dealkylated structure, which provides distinct pharmacological properties compared to its parent compound, trimebutine. Its ability to inhibit calcium influx and bind to mu-opioid receptors makes it a valuable tool in research focused on smooth muscle relaxation and gastrointestinal motility .
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3 |
InChI Key |
CSWLMBOWWYYFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















